Boc-Val-Ala-PAB-Cl

ADC Linker Cathepsin B Enzymatic Cleavage

Procure Boc-Val-Ala-PAB-Cl to leverage its unique terminal chloromethyl group enabling quaternary ammonium linker formation—a trait impossible with hydroxyl or PNP ester analogs. Its Val-Ala motif offers ~50% slower cleavage kinetics versus Val-Cit for sustained payload release. Lower hydrophobicity reduces aggregation risks during coupling. The Boc group allows orthogonal deprotection in Fmoc SPPS. Essential for traceless-release ADC constructs.

Molecular Formula C20H30ClN3O4
Molecular Weight 411.9 g/mol
CAS No. 236025-11-6
Cat. No. B6286343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Val-Ala-PAB-Cl
CAS236025-11-6
Molecular FormulaC20H30ClN3O4
Molecular Weight411.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OC(C)(C)C
InChIInChI=1S/C20H30ClN3O4/c1-12(2)16(24-19(27)28-20(4,5)6)18(26)22-13(3)17(25)23-15-9-7-14(11-21)8-10-15/h7-10,12-13,16H,11H2,1-6H3,(H,22,26)(H,23,25)(H,24,27)/t13-,16-/m0/s1
InChIKeyFMHCPGVIPPEVCQ-BBRMVZONSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Val-Ala-PAB-Cl: Technical Specifications and ADC Linker Procurement Considerations


Boc-Val-Ala-PAB-Cl (CAS: 236025-11-6), also known as tert-butyloxycarbonyl-valyl-alanyl-4-aminobenzylchloride, is a functionalized dipeptide linker intermediate used primarily in the synthesis of antibody-drug conjugates (ADCs) [1]. It features a tert-butyloxycarbonyl (Boc)-protected N-terminus, a cathepsin B-cleavable Val-Ala dipeptide motif, and a C-terminal para-aminobenzyl (PAB) spacer terminating in a chloromethyl (-CH₂Cl) reactive group [2]. Its molecular weight is 411.93 g/mol, with the molecular formula C₂₀H₃₀ClN₃O₄ [1]. This compound is a cornerstone building block for constructing cleavable, self-immolative linker-payload constructs in targeted oncology therapeutics [2].

Why Boc-Val-Ala-PAB-Cl Cannot Be Substituted by Generic Linker Analogs


Substituting Boc-Val-Ala-PAB-Cl with a close analog such as Boc-Val-Cit-PAB-OH or Fmoc-Val-Ala-PAB-OH introduces material risks to conjugate design and manufacturability. The Val-Ala dipeptide exhibits distinct enzymatic cleavage kinetics, being cleaved at approximately half the rate of Val-Cit in isolated cathepsin B assays, while also demonstrating lower hydrophobicity that mitigates aggregation and precipitation risks during payload coupling [1]. Furthermore, the terminal chloromethyl group in Boc-Val-Ala-PAB-Cl is not functionally interchangeable with the hydroxyl (-OH) or para-nitrophenyl (PNP) esters found in related compounds; the chloride uniquely enables direct quaternization with tertiary amines for novel payload-release mechanisms not achievable with alcohol-terminated analogs [2]. Selecting the incorrect Boc-protected intermediate introduces divergent deprotection workflows that may not align with the required orthogonal conjugation strategy for a given payload [2].

Quantitative Evidence for Boc-Val-Ala-PAB-Cl: Head-to-Head Comparisons with Closest Analogs


Enzymatic Cleavage Rate: Val-Ala vs. Val-Cit in Cathepsin B Assays

In a comparative study of dipeptide linkers, the Val-Ala motif demonstrated a cleavage rate that is approximately half that of the Val-Cit motif when exposed to isolated cathepsin B [1]. This quantitative kinetic difference is critical for modulating the intracellular drug release rate of ADCs. Additionally, Val-Ala linkers exhibit lower hydrophobicity than Val-Cit, which confers advantages in conjugate solubility and reduced aggregation propensity during manufacturing and formulation [1].

ADC Linker Cathepsin B Enzymatic Cleavage Dipeptide Comparator

In Vitro Cytotoxicity: ADC Conjugates with Val-Ala vs. Val-Cit Linkers

A 2019 study evaluating site-specific HER2-targeting ADCs bearing MMAE payloads compared cathepsin B-sensitive Val-Cit and Val-Ala triggers [1]. The study found that both dipeptide triggers yielded ADCs with excellent and similar in vitro cytotoxicity profiles [1]. However, the increased hydrophobicity of the Val-Ala pair was noted to limit its utility within that specific linker design context, while the Val-Cit-based ADC demonstrated the most promising combination of in vitro potency, structural homogeneity, and hydrophilicity overall [1]. This highlights that while Val-Ala is effective, its selection is design-context dependent and not simply interchangeable with Val-Cit.

ADC Cytotoxicity HER2 MMAE Linker Comparison

Comparative Cathepsin B Cleavage Kinetics: Val-Ala (VA) vs. GFLG, VCit, and GPLG

A 2025 study published in ACS Omega directly compared the enzymatic susceptibility and cleavage kinetics of four peptide sequences—GFLG, VCit, VA, and GPLG—all conjugated to paclitaxel via a PABC-N,N'-dimethylethylenediamine spacer [1]. The study demonstrated that VA (Val-Ala) is a functional cathepsin B-cleavable linker, though GPLG exhibited the fastest cleavage within the first 30 minutes [1]. Furthermore, GPLG showed higher stability at pH 5.4 and in both human and rat plasma samples [1]. This positions VA as a well-characterized baseline linker with predictable cleavage behavior, but not the kinetically fastest option, which informs selection when release rate is the primary optimization criterion.

Cathepsin B Cleavage Peptide Linker Kinetics Stability

Reactive Group Differentiation: Chloride (Boc-Val-Ala-PAB-Cl) vs. Hydroxyl (Boc-Val-Ala-PAB-OH)

Boc-Val-Ala-PAB-Cl is functionally differentiated from its hydroxyl-terminated analog Boc-Val-Ala-PAB-OH by its terminal chloromethyl (-CH₂Cl) group. This reactive moiety enables a unique conjugation pathway: the chloride can react with tertiary amines to form a linked quaternary ammonium species, a mechanism not possible with hydroxyl-terminated linkers [1]. This quaternization strategy has been validated in the development of novel ADC linker technologies that achieve traceless release of tertiary and heteroaryl amine-containing payloads [2].

Quaternary Ammonium Linker Reactive Group ADC Conjugation Chemistry

Plasma Stability: Val-Ala Dipeptide Linkers in Human Plasma

The Val-Ala dipeptide motif is characterized by high stability in human plasma, a property essential for preventing premature payload release and minimizing off-target systemic toxicity [1][2]. This stability profile is comparable to that of Val-Cit linkers, which demonstrate a half-life of approximately 240 minutes in plasma stability assays [1]. The combination of high plasma stability with efficient lysosomal cleavage enables ADCs incorporating Val-Ala linkers to circulate intact until internalization by target cells, maximizing the therapeutic window [2].

Plasma Stability ADC Linker Val-Ala Preclinical Safety

Orthogonal Deprotection: Boc Protection Strategy vs. Fmoc Analogs

Boc-Val-Ala-PAB-Cl utilizes a tert-butyloxycarbonyl (Boc) protecting group that is cleaved under mild acidic conditions [1]. This is orthogonal to Fmoc-protected analogs such as Fmoc-Val-Ala-PAB-OH, which require basic conditions (e.g., piperidine) for deprotection . This orthogonality enables distinct synthetic workflows; the Boc group is compatible with base-sensitive payloads and solid-phase synthesis strategies that employ Fmoc chemistry on the growing peptide chain. The choice between Boc and Fmoc protection therefore directly impacts the overall conjugation strategy and payload compatibility.

Boc Deprotection Fmoc Orthogonal Synthesis Peptide Chemistry

Boc-Val-Ala-PAB-Cl: High-Impact Application Scenarios for ADC Research and Development


Synthesis of Quaternary Ammonium Linker-Payload Constructs for ADCs

Boc-Val-Ala-PAB-Cl is the essential intermediate for constructing quaternary ammonium-based ADC linkers. The terminal chloromethyl group enables direct reaction with tertiary amine-containing payloads to form a quaternary ammonium linkage, a mechanism validated in the development of traceless-release ADC technologies [1][2]. This application is uniquely enabled by the chloride functionality and cannot be replicated using hydroxyl- or PNP-terminated analogs [1]. Researchers developing ADCs with amine-containing payloads where traceless release is desired should procure this specific chloride intermediate.

Cathepsin B-Cleavable ADC Linker with Tunable Payload Release Kinetics

For ADCs requiring slower, sustained intracellular payload release relative to the widely used Val-Cit standard, Boc-Val-Ala-PAB-Cl provides a viable alternative. As established in direct comparative assays, the Val-Ala motif is cleaved by cathepsin B at approximately half the rate of Val-Cit [1]. This property, combined with the compound's high plasma stability [2], makes it suitable for payloads where rapid intracellular release may cause unwanted burst kinetics or for tumor types where slower, more sustained drug exposure is therapeutically advantageous.

Orthogonal Solid-Phase Synthesis of Complex Peptide-Drug Conjugates

The Boc protecting group on Boc-Val-Ala-PAB-Cl is cleaved under mild acidic conditions, making it orthogonal to Fmoc-based solid-phase peptide synthesis strategies [1]. This allows researchers to incorporate the Val-Ala-PAB-Cl moiety into larger peptide constructs without interfering with Fmoc deprotection steps. This orthogonal compatibility is critical for multi-step bioconjugation workflows and for synthesizing complex peptide-drug conjugates where multiple protecting group strategies must coexist.

Linker Intermediate for Payloads with Aggregation Propensity

Val-Ala linkers exhibit lower hydrophobicity compared to Val-Cit linkers, a trait that reduces aggregation and precipitation during payload coupling and formulation [1]. For hydrophobic payloads that are prone to aggregation when conjugated to Val-Cit linkers, substituting with a Val-Ala-based linker may improve conjugate solubility and manufacturability. Boc-Val-Ala-PAB-Cl serves as the key starting material for constructing such Val-Ala-based linker systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Val-Ala-PAB-Cl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.